molecular formula C9H6Cl2F2O B8001728 2-Chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone

2-Chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone

Cat. No.: B8001728
M. Wt: 239.04 g/mol
InChI Key: VJYRZXMBSZYHLX-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C9H6Cl2F2O. This compound is characterized by the presence of chloro, methyl, and difluoro groups attached to an ethanone backbone. It is primarily used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone typically involves the reaction of 3-chloro-4-methylphenyl with chloroform and a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The mixture is stirred at a low temperature to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include additional steps such as purification through recrystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro or difluoro groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanones, while oxidation can produce carboxylic acids.

Scientific Research Applications

2-Chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The chloro and difluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-methylphenyl)-2,2-difluoroethanone
  • 2-Chloro-1-(3-chlorophenyl)-2,2-difluoroethanone
  • 2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone

Uniqueness

2-Chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions. This structural uniqueness makes it a valuable intermediate in the synthesis of specialized compounds with desired properties.

Properties

IUPAC Name

2-chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYRZXMBSZYHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)(F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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